橙皮苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

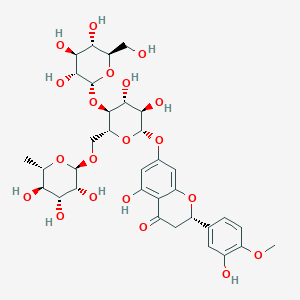

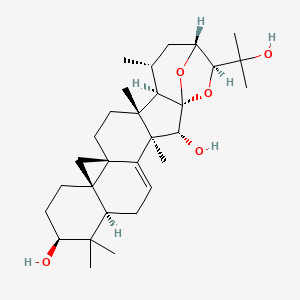

α-葡萄糖基橙皮苷是橙皮苷的衍生物,橙皮苷是一种存在于柑橘类水果中的生物类黄酮。该化合物是通过酶技术将葡萄糖与橙皮苷结合而成的。所得化合物的水溶性显著提高,同时保留了橙皮苷的生物学功能。 α-葡萄糖基橙皮苷以其抗氧化和抗炎特性而闻名,并在各种应用中使用,包括护肤和制药 .

科学研究应用

α-葡萄糖基橙皮苷具有广泛的科学研究应用:

化学: 它被用作研究生物类黄酮性质和反应的模型化合物。

生物学: 它用于与细胞过程和氧化应激相关的研究。

医学: 由于其抗氧化和抗炎特性,它具有潜在的治疗应用。它正在被探索用于治疗心血管疾病和糖尿病等疾病。

作用机制

α-葡萄糖基橙皮苷的作用机制涉及它与各种分子靶标和途径的相互作用。它主要通过其抗氧化特性发挥作用,中和自由基并减少氧化应激。此外,它通过抑制活性氧和炎症因子的产生来发挥抗炎作用。 这些作用有助于其在各种疾病中的治疗潜力 .

安全和危害

Caution is urged in its use in pregnancy or when breastfeeding, bleeding or blood clotting disorders, and allergy or intolerance to flavonoids. Hesperidin may interact with prescription drugs, such as blood thinners, blood pressure-lowering drugs (including calcium channel blockers), and certain anticancer drugs .

未来方向

The results may provide a deeper insight into the mechanisms of Hesperidin and shows the gaps in our knowledge about Hesperidin . The findings drawn from this research may contribute to a more comprehensive understanding of the anticancer effects of Hesperidin and thus facilitate the future development of glioblastoma treatment .

生化分析

Biochemical Properties

Hesperidin interacts with various enzymes, proteins, and other biomolecules. It is a specific flavonoid glycoside that can be isolated in large quantities from the peel of some citrus species . When taken orally, Hesperidin is hydrolyzed by the gut flora and then absorbed in the colon .

Cellular Effects

Hesperidin has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Hesperidin has anti-inflammatory and antioxidant properties that contribute to its therapeutic effects in various diseases .

Molecular Mechanism

Hesperidin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has multiple biological effects to prevent diseases such as cardiovascular disease, diabetes, and cancer .

Temporal Effects in Laboratory Settings

The effects of Hesperidin change over time in laboratory settings. Due to its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes, Hesperidin’s oral bioavailability is less than 20%, and it is quickly altered by environmental conditions such as temperature, pH, and light .

Metabolic Pathways

Hesperidin is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also have effects on metabolic flux or metabolite levels

准备方法

α-葡萄糖基橙皮苷是通过糖基转移酶在含有橙皮苷和α-葡萄糖基糖的液体中合成的。然后使用合成大孔树脂处理反应混合物以回收α-葡萄糖基橙皮苷。 这种方法提高了橙皮苷的水溶性,使其更适合各种应用 .

化学反应分析

α-葡萄糖基橙皮苷经历了几种类型的化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢,通常使用过氧化氢等试剂。

还原: 该反应涉及添加氢或去除氧,通常使用硼氢化钠等试剂。

取代: 该反应涉及用另一种官能团取代一个官能团,通常使用卤素或烷基化试剂等试剂。

这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致形成α-葡萄糖基橙皮苷的各种氧化衍生物 .

相似化合物的比较

α-葡萄糖基橙皮苷与其它的类似化合物相比是独一无二的,因为它具有增强的水溶性和生物利用度。类似的化合物包括:

橙皮苷: 母体化合物,水溶性和生物利用度较低。

橙皮素: 橙皮苷的苷元形式,具有不同的生物学特性。

芦丁: 另一种具有抗氧化特性的生物类黄酮,但溶解度和生物利用度特征不同。

属性

IUPAC Name |

7-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O20/c1-11-23(39)25(41)28(44)32(49-11)48-10-21-31(54-34-29(45)26(42)24(40)20(9-35)52-34)27(43)30(46)33(53-21)50-13-6-15(37)22-16(38)8-18(51-19(22)7-13)12-3-4-17(47-2)14(36)5-12/h3-7,11,18,20-21,23-37,39-46H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMBLRJLSYJQIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O20 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

772.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B3028047.png)

![1-Azaspiro[3.3]heptane hemioxalate](/img/structure/B3028055.png)

![2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B3028058.png)

![1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B3028059.png)